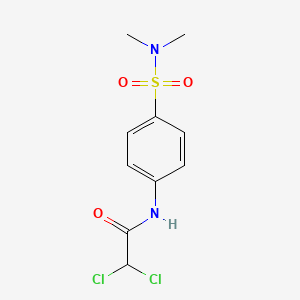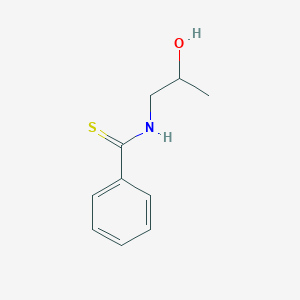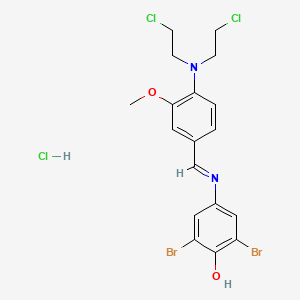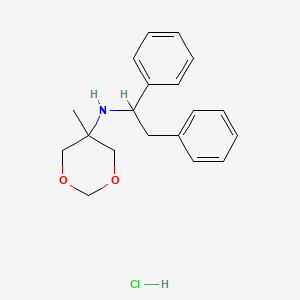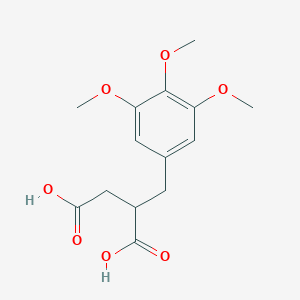
2-(3,4,5-Trimethoxybenzyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trimethoxybenzyl)butanedioic acid is a chemical compound with the molecular formula C14H18O7. It is characterized by the presence of three methoxy groups attached to a benzyl ring, which is further connected to a butanedioic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxybenzyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzyl ring.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trimethoxybenzyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-(3,4,5-Trimethoxybenzyl)butanedioic acid is unique due to the presence of both the benzyl and butanedioic acid moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research domains .
Propiedades
Número CAS |
5023-43-8 |
|---|---|
Fórmula molecular |
C14H18O7 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-[(3,4,5-trimethoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C14H18O7/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9(14(17)18)7-12(15)16/h5-6,9H,4,7H2,1-3H3,(H,15,16)(H,17,18) |
Clave InChI |
UYVZHLOKOMBTCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


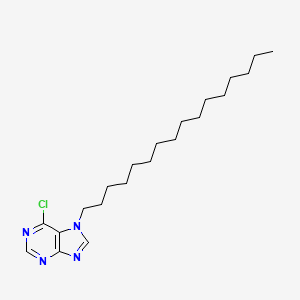
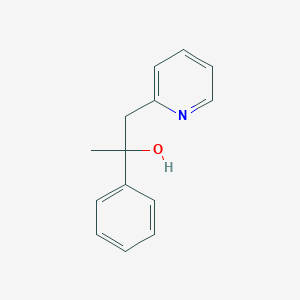
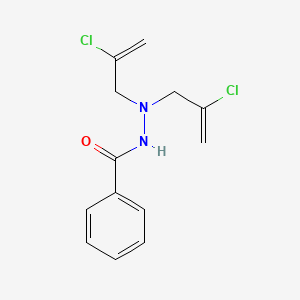
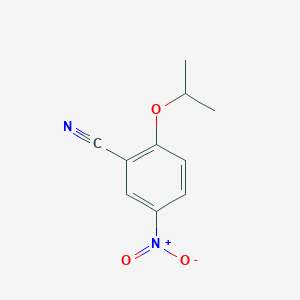

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
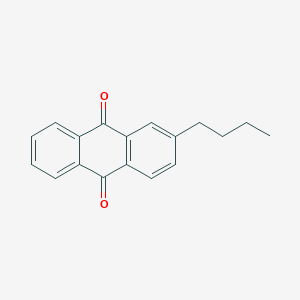
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
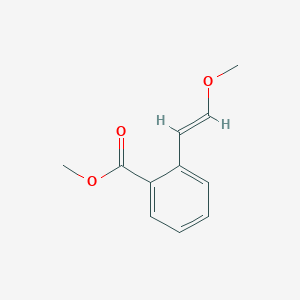
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
